(2R)-2-hydroxy-N,N-dimethylpropanamide
Description
Evolution and Significance of α-Hydroxy Amides in Organic Synthesis
The α-hydroxy amide moiety is a crucial functional group found in numerous natural products and pharmaceuticals, exhibiting a range of biological activities, including antiviral, antibacterial, and anti-tumor properties. google.com Consequently, the development of synthetic methodologies to access these compounds in an efficient and stereoselective manner has been a long-standing goal in organic synthesis. researchgate.net
Historically, the synthesis of α-hydroxy amides often involved multi-step sequences, sometimes lacking in stereocontrol and yielding racemic mixtures. researchgate.net Early methods frequently relied on the amination of α-hydroxy acids. researchgate.net The evolution of this field has been marked by a shift towards more sophisticated and efficient catalytic methods. researchgate.net Modern approaches increasingly utilize enzyme-catalyzed reactions, such as those employing lipases or reductases, which can offer high conversion rates and excellent enantioselectivity under mild conditions. researchgate.netnih.gov For instance, enantiomerically pure α-hydroxy amides have been successfully prepared from α-oxo esters through a sequential process involving a highly enantioselective bioreduction followed by a lipase-catalyzed aminolysis. researchgate.netnih.gov
Beyond enzymatic methods, the development of metal-based and organocatalytic systems has further expanded the synthetic chemist's toolkit. researchgate.net These catalytic reactions often provide access to α-hydroxy amides with high yields and stereoselectivity, which are not always achievable through classical methods. researchgate.net The significance of α-hydroxy amides is underscored by their role as versatile intermediates. researchgate.net They serve as valuable building blocks for the synthesis of more complex molecules, including α-amino amides, which are core components of many drugs. nih.gov
Stereochemical Importance of (2R)-2-hydroxy-N,N-dimethylpropanamide in Chiral Chemistry
Chirality is a fundamental property in medicinal chemistry, as the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.govnih.gov The production of single-enantiomer drugs is therefore of paramount importance. chiralpedia.com In this context, small, enantiomerically pure molecules like this compound serve as critical chiral building blocks.
The stereochemical importance of this compound lies in its potential to introduce a specific, predefined stereocenter into a target molecule. The "R" configuration at the C2 position, bearing the hydroxyl group, makes it a valuable synthon for constructing larger molecules where this specific chirality is required for biological function. While not as extensively documented as some other chiral auxiliaries like Evans oxazolidinones or pseudoephedrine, its structural features—a stereogenic center adjacent to both a hydroxyl and an amide group—offer multiple points for synthetic modification. wikipedia.org
This compound can be envisioned as a precursor to other chiral molecules through transformations of its functional groups. The hydroxyl group can be derivatized or replaced, and the amide can be hydrolyzed or reduced, all while retaining the crucial stereochemical information at the C2 center. The use of such enantiopure starting materials is a key strategy in asymmetric synthesis, often referred to as the "chiral pool" approach. tcichemicals.com This strategy leverages the readily available pool of chiral molecules from nature to avoid the complexities and potential inefficiencies of creating chirality from achiral precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 193806-12-1 |
| Boiling Point | 200.2±23.0 °C (Predicted) |
| pKa | 13.34±0.20 (Predicted) |
| LogP | -0.54 |
This data is compiled from various chemical databases and prediction software.
Current Research Landscape and Knowledge Gaps Pertaining to Chiral Hydroxypropanamides
The current research landscape for chiral hydroxypropanamides is vibrant, driven by the continuous demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. scirea.org A significant focus of ongoing research is the development of novel, more efficient, and sustainable methods for their asymmetric synthesis. frontiersin.org This includes the design of new chiral catalysts (both metal-based and organocatalysts) and the exploration of biocatalytic routes using engineered enzymes. researchgate.netresearchgate.net The goal is often to achieve high enantiomeric excess (ee) while minimizing waste and avoiding harsh reaction conditions, aligning with the principles of green chemistry. scirea.org
Another area of active investigation is the expansion of the synthetic utility of chiral hydroxypropanamides. Researchers are exploring new ways to incorporate these building blocks into the synthesis of complex natural products and novel drug candidates. mdpi.com This involves developing new chemical transformations that are compatible with the functional groups present in these molecules.
Despite significant progress, several knowledge gaps and challenges remain. One major challenge is the development of synthetic methods that are broadly applicable to a wide range of substrates with high stereoselectivity. scirea.org Many existing methods are highly substrate-specific. Furthermore, scaling up enantioselective syntheses from the laboratory to an industrial scale can be problematic, often requiring extensive optimization to maintain efficiency and selectivity. chiralpedia.com
A specific knowledge gap exists regarding the full range of applications for less common chiral building blocks like this compound. While its potential is clear, a broader library of its successful applications in complex molecule synthesis would further establish its utility. Additionally, as medicinal chemistry tackles molecules with multiple stereocenters, a deeper understanding of how building blocks like chiral hydroxypropanamides can be used to control diastereoselectivity in subsequent reactions is needed. chiralpedia.com Future research will likely focus on addressing these challenges, with an emphasis on developing more versatile, scalable, and sustainable synthetic methodologies. chiralpedia.com
Properties
IUPAC Name |
(2R)-2-hydroxy-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLAXBYYVCOLT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis and Derivatization Methodologies for 2r 2 Hydroxy N,n Dimethylpropanamide
Chiral Pool Synthesis Strategies for (2R)-2-hydroxy-N,N-dimethylpropanamide
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, (R)-lactic acid and (R)-alanine are logical and commonly employed precursors.
The most direct approach involves the amidation of (R)-lactic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with dimethylamine (B145610). This method preserves the stereochemistry at the C2 position, directly yielding the desired (2R)-enantiomer.
Alternatively, (R)-alanine can be utilized as a chiral precursor. This strategy involves the deamination of (R)-alanine to (R)-lactic acid, with retention of configuration, followed by the previously described amidation process. While this adds a step to the synthetic sequence, the high natural abundance and optical purity of (R)-alanine make it an attractive starting material.
Kinetic Resolution Approaches for Racemic 2-hydroxy-N,N-dimethylpropanamide
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer.
Enzymatic kinetic resolution is a particularly effective method for obtaining this compound. Lipases are commonly employed for this purpose due to their stereoselectivity and operational simplicity. In a typical procedure, racemic 2-hydroxy-N,N-dimethylpropanamide is subjected to acylation in the presence of a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor. The enzyme selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired this compound unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted (2R)-enantiomer. The efficiency of the resolution is often high, affording the target compound with excellent enantiomeric excess.
Asymmetric Catalysis in the Synthesis of this compound and its Analogues
Asymmetric catalysis offers a direct and atom-economical route to enantiomerically enriched products from prochiral substrates. The development of chiral catalysts for the synthesis of α-hydroxy amides has been an area of active research.
Catalyst Design and Optimization for Stereocontrol
The design of chiral catalysts is paramount for achieving high stereocontrol in the synthesis of this compound. Chiral ligands complexed with metal centers are often employed to create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of α-hydroxy amides, catalyst systems often feature a chiral ligand that can coordinate to both the metal and the substrate, thereby creating a well-defined transition state that favors the formation of one enantiomer over the other.
Optimization of the catalyst structure is a key aspect of this approach. This can involve modifying the steric and electronic properties of the ligand to enhance the enantioselectivity of the transformation. For instance, the use of bulky substituents on the chiral ligand can create a more sterically hindered environment, leading to a more pronounced differentiation between the two enantiomeric transition states.
Process Optimization of Reaction Parameters in Enantioselective Syntheses
In addition to catalyst design, the optimization of reaction parameters is crucial for maximizing the yield and enantioselectivity of the synthesis. Key parameters that are often optimized include temperature, solvent, reaction time, and the nature of the starting materials.
Lowering the reaction temperature can often lead to an increase in enantioselectivity by reducing the thermal energy available for the system to overcome the energy barrier to the formation of the undesired enantiomer. The choice of solvent can also have a significant impact on the stereochemical outcome, as it can influence the conformation of the catalyst-substrate complex. A systematic screening of these parameters is typically performed to identify the optimal conditions for the desired transformation.
Formation of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Functionalization Strategies at the Amide Nitrogen
The amide nitrogen of this compound provides a site for further functionalization. N-alkylation and N-arylation are common strategies to introduce new substituents at this position.
N-Alkylation can be achieved through various methods, including reaction with alkyl halides in the presence of a base. More modern and efficient methods involve the use of transition metal catalysts, such as iridium or ruthenium complexes, which can catalyze the N-alkylation of amides with alcohols. This approach is highly atom-economical as it generates water as the only byproduct.
N-Arylation of the amide can be accomplished using palladium or copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the amide nitrogen, providing access to a diverse library of derivatives.
These functionalization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of novel chiral compounds.
Modifications and Elaboration of the Alkyl Chain and Stereocenter
The modification of the alkyl chain and the elaboration of the stereocenter of this compound can be achieved through various stereoselective reactions. A common strategy involves the use of the inherent chirality of the molecule to direct the formation of new stereocenters. This is often accomplished through the diastereoselective alkylation of an enolate derived from a protected form of the parent compound.
Detailed research in analogous systems, such as those employing pseudoephedrine as a chiral auxiliary, has demonstrated that the alkylation of chiral amide enolates can proceed with high levels of diastereoselectivity. nih.gov In the case of this compound, the hydroxyl group would first be protected, for instance as a silyl ether, to allow for the formation of the corresponding enolate. Treatment with a strong base, such as lithium diisopropylamide (LDA), would generate the lithium enolate. Subsequent reaction with an alkyl halide (R-X) would introduce a new substituent at the α-position. The stereochemical outcome of this alkylation is dictated by the facial bias imposed by the existing stereocenter and the geometry of the enolate.
The stereoselectivity of such alkylation reactions is highly dependent on the nature of the base, the solvent, the temperature, and the electrophile used. The general principle relies on the formation of a rigid chelated intermediate that blocks one face of the enolate, leading to the preferential attack of the electrophile from the less hindered face.
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | >95:5 |
| 2 | CH₂=CHCH₂Br | LHMDS | THF | -78 | >95:5 |
| 3 | C₆H₅CH₂Br | KHMDS | Toluene | -78 | >90:10 |
Synthesis of Chiral Derivatives with Defined Stereochemical Configurations
The synthesis of chiral derivatives from this compound with well-defined stereochemistry is crucial for its application as a versatile chiral building block. These derivatizations can involve transformations of the hydroxyl group, the amide functionality, or the alkyl backbone.
One common approach is the conversion of the hydroxyl group into other functionalities. For instance, etherification or esterification can introduce a wide range of substituents. More complex derivatives can be accessed through oxidation of the hydroxyl group to a ketone, followed by stereoselective reduction or addition of organometallic reagents to generate new stereocenters.
Furthermore, the amide group can be hydrolyzed to the corresponding carboxylic acid, (2R)-2-hydroxypropanoic acid (D-lactic acid), which is itself a valuable chiral starting material. Alternatively, reduction of the amide can yield the corresponding amino alcohol.
The synthesis of novel chiral N-(2-hydroxyalkyl)-acrylamides through lipase-catalyzed resolutions of racemic alkanolamines has been described, highlighting the utility of enzymatic methods in preparing chiral amide derivatives. Although this example does not directly start from this compound, it showcases a powerful strategy for accessing enantiomerically pure hydroxy amides.
| Derivative Type | Synthetic Transformation | Reagents and Conditions | Resulting Chiral Derivative |
| Ether | Williamson Ether Synthesis | 1. NaH, THF; 2. R-X | (2R)-2-alkoxy-N,N-dimethylpropanamide |
| Ester | Acylation | Acyl chloride, Pyridine | (2R)-1-(dimethylamino)-1-oxopropan-2-yl acetate |
| Amino Alcohol | Amide Reduction | LiAlH₄, THF | (2R)-1-(dimethylamino)propan-2-ol |
| Carboxylic Acid | Amide Hydrolysis | aq. HCl, heat | (2R)-2-hydroxypropanoic acid |
This table provides examples of synthetic transformations to generate chiral derivatives from this compound.
Stereochemical Analysis and Control of 2r 2 Hydroxy N,n Dimethylpropanamide
Determination of Absolute Configuration of (2R)-2-hydroxy-N,N-dimethylpropanamide Enantiomers
Establishing the absolute configuration of a chiral molecule involves unequivocally assigning the spatial arrangement of its atoms. Chiroptical spectroscopic methods are powerful, non-destructive techniques for this purpose, providing information based on the interaction of chiral molecules with polarized light.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. daveadamslab.com This phenomenon occurs only in the wavelength regions where the molecule absorbs light, and the resulting CD spectrum is a plot of this difference in absorption versus wavelength. jasco-global.com Enantiomers produce mirror-image CD spectra, making it a definitive tool for stereochemical assignment. rsc.org
For this compound, the key chromophore is the amide group. The electronic transitions of this group, particularly the n→π* transition, give rise to a characteristic signal, known as a Cotton effect, in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be unambiguously assigned. rsc.org A positive Cotton effect for the (2R)-enantiomer would correspond to a negative Cotton effect for its (2S)-enantiomer.
Table 1: Illustrative Circular Dichroism Data for 2-hydroxy-N,N-dimethylpropanamide Enantiomers
| Enantiomer | Wavelength of Maximum Absorption (λmax) | Sign of Cotton Effect | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] |
| This compound | ~225 nm | Positive | +3500 |
| (2S)-2-hydroxy-N,N-dimethylpropanamide | ~225 nm | Negative | -3500 |
Note: The data presented in this table are hypothetical and serve to illustrate the expected relationship between the enantiomers.
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation at the wavelengths of molecular vibrations. spectroscopyeurope.com This technique provides a wealth of stereochemical information, as VCD spectra contain many more bands than electronic CD spectra. spectroscopyeurope.com
VCD has become a powerful method for determining the absolute configuration of chiral molecules in solution, removing the often-difficult requirement of crystallization needed for X-ray crystallography. nih.govamericanlaboratory.com The standard procedure involves measuring the experimental VCD spectrum of the sample and comparing it to a spectrum calculated via ab initio or density functional theory (DFT) methods for one of the enantiomers. americanlaboratory.com If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer in terms of the signs and relative intensities of the bands, the absolute configuration is confirmed as R. spectroscopyeurope.com If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as S. americanlaboratory.com
Table 2: Representative VCD Spectral Data for Key Vibrational Modes of this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Signal Sign |
| O-H Stretch | ~3400 | Positive (+) |
| C-H Stretch | ~2980 | Negative (-) |
| C=O Stretch | ~1640 | Positive (+) |
| C-O Stretch | ~1100 | Negative (-) |
Note: This table contains hypothetical data based on typical VCD sign patterns for common functional groups in a chiral environment.
Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. jasco-global.comnih.gov An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is said to exhibit a "Cotton effect". libretexts.org The sign of the Cotton effect is determined by whether the peak appears at a longer (positive effect) or shorter (negative effect) wavelength than the trough. libretexts.org
Similar to CD, ORD is highly sensitive to the stereochemistry of a molecule. nih.gov The ORD curve of one enantiomer is the mirror image of the other. For this compound, the amide chromophore would produce a distinct Cotton effect in the ultraviolet region. By analyzing the shape and sign of this curve, the absolute configuration can be determined, often in conjunction with empirical rules or by comparison with known compounds of similar structure. libretexts.org
Table 3: Hypothetical Optical Rotatory Dispersion Data for this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |
| 600 | +15 | Far from absorption band |
| 400 | +30 | Approaching absorption band |
| 245 | +2500 | Peak of Positive Cotton Effect |
| 225 | 0 | Crossover point |
| 210 | -2000 | Trough of Positive Cotton Effect |
Note: The data are illustrative of a positive Cotton effect curve expected for a specific enantiomer.
Methodologies for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in a mixture relative to the other. Accurate determination of ee is crucial in quality control and process development.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for separating and quantifying enantiomers. nih.govchromatographyonline.com The principle relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase. sigmaaldrich.com This results in the formation of transient, diastereomeric complexes with different energies, leading to different retention times and thus separation of the enantiomers into two distinct peaks in the chromatogram. nih.gov
For a polar molecule like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) or cyclodextrin-based CSPs are often effective. nih.govnih.gov The enantiomeric excess is calculated from the integrated areas of the two peaks.
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Table 4: Example HPLC Method Parameters and Results for the Separation of 2-hydroxy-N,N-dimethylpropanamide Enantiomers
| Parameter | Value |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R) | 8.5 min |
| Retention Time (S) | 10.2 min |
| Sample Peak Area (R) | 950 mAUs |
| Sample Peak Area (S) | 50 mAUs |
| Calculated % ee | 90% |
Note: The data presented are for illustrative purposes to demonstrate a typical chiral HPLC separation.
While chiral HPLC is the standard for quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can also be employed to determine enantiomeric purity. researchgate.net In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral auxiliary, such as a chiral solvating agent or a chiral lanthanide shift reagent, can induce chemical shift non-equivalence. researchgate.net
These chiral agents form rapid and reversible diastereomeric complexes with the enantiomers, placing them in different magnetic environments. researchgate.net This results in the splitting of one or more proton signals in the ¹H NMR spectrum into two distinct signals, one for each enantiomer. The enantiomeric ratio can then be determined by integrating the areas of these separated signals. nih.gov
Table 5: Illustrative ¹H NMR Data for Enantiomeric Purity Assessment of 2-hydroxy-N,N-dimethylpropanamide
| Proton Signal | Chemical Shift (δ) without Chiral Agent | Chemical Shift (δ) with Chiral Agent (R/S) | Integration Ratio (R:S) |
| -CH(OH)- | 4.15 ppm (quartet) | 4.25 / 4.28 ppm (two distinct quartets) | 95 : 5 |
| -N(CH₃)₂ | 2.95 ppm (singlet) | 3.01 / 3.03 ppm (two distinct singlets) | 95 : 5 |
| -C(O)CH ₃ | 1.20 ppm (doublet) | 1.22 / 1.24 ppm (two distinct doublets) | 95 : 5 |
Note: This table demonstrates the hypothetical splitting of NMR signals upon addition of a chiral resolving agent, allowing for the quantification of a sample with 90% ee.
Studies on Chiral Stability and Stereoisomer Interconversion Mechanisms
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the chiral stability and stereoisomer interconversion mechanisms of this compound. While the synthesis and stereoselective analysis of chiral α-hydroxy amides are documented, dedicated research into the racemization or epimerization of this particular compound, including kinetic data and mechanistic pathways under various conditions (e.g., pH, temperature, solvent), is not publicly available.
Factors that typically influence the chiral stability of α-hydroxy carbonyl compounds include:
Enolization: The potential for tautomerization to an achiral enol intermediate, often catalyzed by acids or bases, is a primary pathway for racemization. For this compound, this would involve the deprotonation of the α-carbon.
Oxidation-Reduction: Reversible oxidation of the secondary alcohol to a ketone, followed by reduction, can lead to a loss of stereochemical integrity.
Intramolecular Rearrangements: Depending on the molecular structure and reaction conditions, other intramolecular processes could potentially lead to stereoisomer interconversion.
Without specific experimental or computational studies on this compound, any discussion of its chiral stability or interconversion mechanisms would be speculative. Further research is required to elucidate these properties.
Spectroscopic Characterization for Elucidating Complex Structural Features of 2r 2 Hydroxy N,n Dimethylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Amide Rotamer Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, making it highly suitable for the detailed structural analysis of (2R)-2-hydroxy-N,N-dimethylpropanamide in solution. The presence of the N,N-dimethylamide moiety introduces a significant element of structural complexity due to the partial double bond character of the C-N bond, which results in hindered rotation and the potential for distinct rotational isomers, or rotamers. researchgate.net
The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The methyl group attached to the chiral carbon (C2) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton itself would likely present as a quartet, being coupled to the protons of the adjacent methyl group. A broad singlet corresponding to the hydroxyl proton is also anticipated, the chemical shift of which can be sensitive to solvent and temperature.
A key feature in the ¹H NMR spectrum of N,N-dimethylamides is the presence of two separate singlets for the N-methyl groups. researchgate.net This magnetic non-equivalence arises from the restricted rotation around the amide C-N bond, causing one methyl group to be cis and the other trans to the carbonyl oxygen. At room temperature, the rate of rotation is slow on the NMR timescale, allowing for the observation of these two distinct signals. Variable temperature NMR studies can be employed to probe the dynamics of this rotation; as the temperature increases, the rate of rotation increases, leading to a broadening of the signals, which eventually coalesce into a single sharp singlet at higher temperatures. researchgate.net This phenomenon provides valuable information about the energy barrier to rotation around the amide bond.
The ¹³C NMR spectrum further corroborates the structural features of the molecule. Distinct signals are expected for the carbonyl carbon, the chiral carbon bearing the hydroxyl group, the methyl carbon attached to the chiral center, and the two non-equivalent N-methyl carbons. The chemical shifts of these carbons provide a detailed map of the carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (on C2) | ~1.2 | Doublet |
| -CH (on C2) | ~4.3 | Quartet |
| -OH | Variable | Broad Singlet |
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O | 174.6 |
| -CH(OH) | 68.2 |
| -N(CH₃)₂ | 37.1, 35.7 |
Note: The experimental ¹³C NMR data is sourced from publicly available spectral databases for N,N-Dimethyllactamide.
Infrared (IR) Spectroscopy for Vibrational Mode Assignments and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
A prominent feature in the IR spectrum is the strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is indicative of intermolecular hydrogen bonding between molecules of this compound in the condensed phase.
The presence of the tertiary amide group gives rise to a strong and sharp absorption band around 1640-1620 cm⁻¹ due to the C=O stretching vibration, often referred to as the Amide I band. This band is a reliable indicator of the carbonyl group within the amide functionality. The C-N stretching vibration of the tertiary amide typically appears in the region of 1200-1100 cm⁻¹.
The C-H stretching vibrations of the methyl and methine groups are observed in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations can be seen in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the molecule's aliphatic components.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | ~3400 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2980-2940 | Medium-Strong |
| C=O Stretch (Amide I) | ~1630 | Strong |
Note: The IR data is based on a representative spectrum for N,N-Dimethyllactamide.
High-Resolution Mass Spectrometry for Elucidating Fragmentation Patterns and Precise Molecular Composition
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns. For this compound (molecular formula C₅H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 117.0790 u.
Upon electron ionization, the molecular ion is formed, which can then undergo various fragmentation pathways. A common fragmentation process for amides is the α-cleavage adjacent to the carbonyl group. This can lead to the loss of the dimethylamino group (-N(CH₃)₂) or the formation of a dimethylaminocarbonyl cation.
Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the chiral carbon. This would result in the formation of the N,N-dimethylformamide cation radical ([CHCON(CH₃)₂]⁺˙) with a mass-to-charge ratio (m/z) of 72.
The presence of the hydroxyl group can also influence the fragmentation. A characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), which would lead to a fragment ion at m/z 99. Additionally, cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage) is a favorable process. This could lead to the formation of a fragment with m/z 45, corresponding to the [CH(OH)CH₃]⁺ ion, and a neutral radical.
The analysis of these characteristic fragment ions in the mass spectrum allows for the reconstruction of the molecular structure and provides definitive evidence for the presence of the hydroxyl and N,N-dimethylamide functionalities.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion |
| 100 | [M - OH]⁺ | Loss of hydroxyl radical |
| 72 | [CON(CH₃)₂]⁺ | α-cleavage at the carbonyl group |
| 45 | [CH(OH)CH₃]⁺ | α-cleavage at the hydroxyl group |
Theoretical and Computational Chemistry Investigations of 2r 2 Hydroxy N,n Dimethylpropanamide
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformers) of a molecule and understanding its electronic properties. Through methods like Density Functional Theory (DFT), it is possible to predict the geometries and energies of different conformers, which arise from the rotation around single bonds. For (2R)-2-hydroxy-N,N-dimethylpropanamide, rotations around the C-C and C-N bonds lead to various possible structures.
A systematic conformational analysis would involve scanning the potential energy surface by rotating key dihedral angles. The resulting low-energy conformers would then be fully optimized to find the most stable structures in the gas phase and in solution. These calculations reveal that the stability of each conformer is influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the amide oxygen, as well as steric hindrance between the methyl groups. researchgate.netmdpi.com The electronic properties of the most stable conformer, such as the distribution of electron density and the energies of molecular orbitals, can then be analyzed in detail.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules. researchgate.net By applying DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a range of molecular properties for this compound can be calculated. These properties provide insights into the molecule's stability, polarity, and sites of chemical reactivity.
Table 1: Calculated Molecular Properties of this compound (Illustrative DFT Data)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -7.12 | eV |
| LUMO Energy | 1.58 | eV |
| HOMO-LUMO Gap | 8.70 | eV |
| Dipole Moment | 3.45 | Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment
While quantum chemical calculations identify stable conformers, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, offering insights into conformational flexibility and stability under specific conditions (e.g., in a solvent like water at a particular temperature). researchgate.net
For this compound, an MD simulation would typically be run for several nanoseconds. The simulation would reveal how the molecule explores different conformations and how it interacts with solvent molecules. By analyzing the trajectory of the simulation, one can assess the stability of certain conformations. For instance, the persistence of an intramolecular hydrogen bond throughout the simulation would indicate its strength and importance in stabilizing the molecule's structure. nih.gov Key parameters such as the root-mean-square deviation (RMSD) can be calculated to quantify the stability of the molecular structure over the course of the simulation.
Computational Prediction and Correlation of Chiroptical Properties
Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are unique to chiral molecules and are highly sensitive to their three-dimensional structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these properties. nih.gov
The process involves first performing a thorough conformational analysis to identify all significant low-energy conformers. Then, for each conformer, the ECD spectrum and specific rotation are calculated. The final predicted spectrum is obtained by averaging the contributions of each conformer, weighted by their predicted populations based on the Boltzmann distribution. By comparing the computationally predicted ECD spectrum with an experimentally measured one, the absolute configuration of a chiral molecule can be confidently assigned. nih.gov For this compound, this method would provide a theoretical fingerprint of its chiroptical response, which is directly linked to its R-configuration.
Mechanistic Investigations of Chemical Transformations Involving this compound
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the reaction pathway, chemists can understand how reactants are transformed into products, including the identification of transient intermediates and transition states. rsc.orgnih.gov
A relevant chemical transformation for this compound could be its reaction with a hydroxyl radical (•OH), a key process in atmospheric and biological chemistry. scispace.com Computational modeling can map out the potential energy surface for this reaction, identifying the most likely sites for hydrogen abstraction by the •OH radical. The possible reaction sites include the C-H bonds of the methyl groups and the C-H and O-H bonds of the hydroxyethyl (B10761427) group.
For each potential reaction pathway, the transition state (TS) structure must be located and characterized. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. researchgate.net DFT calculations can be used to optimize the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which dictates the kinetics of the reaction. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state smoothly connects the reactants and the products. scispace.com By comparing the activation energies for hydrogen abstraction from different sites on this compound, the most favorable reaction pathway can be determined. For instance, calculations might show that abstraction of the hydrogen from the carbon bearing the hydroxyl group has the lowest activation barrier due to the stability of the resulting radical intermediate.
Table 2: Calculated Activation Energies for Hydrogen Abstraction from this compound by •OH (Illustrative Data)
| Reaction Site | Activation Energy (ΔE‡) | Relative Rate |
|---|---|---|
| C-H (alpha to OH) | 18.5 | High |
| O-H | 25.2 | Moderate |
Note: The data in this table is illustrative and represents plausible results from DFT calculations for the reaction with hydroxyl radicals. Values are in kJ/mol.
These theoretical investigations provide a detailed, atom-level understanding of the chemical behavior of this compound, complementing experimental studies and guiding further research.
Chemical Reactivity and Transformation Pathways of 2r 2 Hydroxy N,n Dimethylpropanamide
Reactions and Derivatizations at the Hydroxyl Moiety
The secondary hydroxyl (-OH) group is a primary site for chemical modification. Its reactivity is characteristic of secondary alcohols, allowing for transformations such as esterification, etherification, and oxidation. Derivatization at this position is often performed to protect the hydroxyl group during subsequent reaction steps or to introduce new functionalities.
Common derivatization reactions include the formation of esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. Another key reaction is the Mitsunobu reaction, which can be used to convert the alcohol into a variety of other functional groups, such as esters, with inversion of stereochemistry. For instance, reaction with di-isopropyl azodicarboxylate and tributylphosphine (B147548) in tetrahydrofuran (B95107) is a known transformation pathway for this compound. lookchem.com
Table 1: Examples of Reactions at the Hydroxyl Moiety
| Reaction Type | Reagents | Product Type |
| Esterification | Acyl Halide/Anhydride, Base | Ester |
| Mitsunobu Reaction | Di-isopropyl azodicarboxylate, PPh₃, Nucleophile | Inverted Ester/Ether/etc. |
| Protection | Silyl Halide (e.g., TBDMSCl), Imidazole | Silyl Ether |
Chemical Transformations Involving the Amide Functionality
The tertiary N,N-dimethylamide group is generally stable but can undergo specific transformations under forcing conditions. The two primary reactions involving this moiety are hydrolysis and reduction.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis: Heating the amide with a strong acid, such as hydrochloric acid, yields (2R)-2-hydroxypropanoic acid (lactic acid) and dimethylammonium ions. libretexts.org
Basic Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide, produces the corresponding carboxylate salt (sodium (2R)-2-hydroxypropanoate) and dimethylamine (B145610) gas is liberated. libretexts.org
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. libretexts.orgpsu.edu This reaction converts the (2R)-2-hydroxy-N,N-dimethylpropanamide into (2R)-N,N-dimethyl-1-aminopropan-2-ol. The reduction of tertiary amides with LiAlH₄ is typically a straightforward and high-yielding reaction. psu.edu
Table 2: Key Transformations of the Amide Group
| Transformation | Conditions | Reagent(s) | Product |
| Acidic Hydrolysis | Heat | Dilute HCl | (2R)-2-hydroxypropanoic acid + Dimethylammonium chloride |
| Basic Hydrolysis | Heat | NaOH solution | Sodium (2R)-2-hydroxypropanoate + Dimethylamine |
| Reduction | Anhydrous solvent | Lithium Aluminum Hydride (LiAlH₄) | (2R)-N,N-dimethyl-1-aminopropan-2-ol |
Role of this compound as a Chiral Intermediate in Multistep Organic Syntheses
The primary value of this compound in synthetic chemistry lies in its nature as a chiral building block. The defined stereochemistry at the C2 position makes it an important intermediate for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.airesearchgate.net Its structure can be incorporated into larger target molecules where the specific stereoisomer is crucial for biological activity. It has been noted as an intermediate in the synthesis of certain analgesics and anti-inflammatory agents. ontosight.ai The use of such chiral intermediates is a fundamental strategy in asymmetric synthesis to produce a single desired enantiomer of a target compound. nih.govnih.gov
Cascade and tandem reactions are highly efficient synthetic strategies where multiple chemical transformations occur in a single pot without isolating intermediates. These processes reduce waste, save time, and can lead to the rapid construction of molecular complexity. Chiral intermediates like this compound are valuable starting points for such sequences. The two distinct functional groups—hydroxyl and amide—can be made to react sequentially under a specific set of conditions. For example, a reaction could be initiated at the hydroxyl group, with the resulting intermediate then undergoing a cyclization or rearrangement involving the amide moiety or a derivative thereof, all in one pot. This approach allows for the stereocontrolled synthesis of complex heterocyclic structures. researchgate.net
Investigations into Hydrogen Atom Transfer (HAT) Mechanisms in Amide-Containing Systems
Hydrogen Atom Transfer (HAT) is a fundamental process in organic chemistry used for the selective functionalization of C-H bonds. nih.gov In amide-containing systems, HAT reactions often involve the generation of nitrogen-centered (amidyl) radicals. princeton.edu These highly reactive intermediates can then abstract a hydrogen atom from an unactivated C-H bond elsewhere in the molecule, typically in an intramolecular fashion. princeton.edu
The regioselectivity of this intramolecular HAT is often dictated by the formation of a thermodynamically stable five- or six-membered ring in the transition state, leading to what is known as 1,5-HAT or 1,6-HAT, respectively. nih.gov While 1,5-HAT is a well-established and favored process for heteroatom-centered radicals, recent research has also uncovered rare net 1,2-HAT processes. nih.gov
In systems containing an N,N-dimethylamide group, an amidyl radical could be generated, which could then participate in a HAT cascade. For example, an iron/chromium cooperative catalytic system has been shown to mediate remote C-H desaturation of amides through a proposed triple HAT process. nsf.govresearchgate.net This involves a 1,5-HAT from a remote C-H bond to an iron nitrenoid, followed by subsequent transfers involving the catalyst. nsf.govresearchgate.net Such mechanisms highlight the rich reactivity of amide-containing molecules and their potential for advanced synthetic transformations.
Synthetic Applications and Advanced Material Precursors Derived from 2r 2 Hydroxy N,n Dimethylpropanamide
Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules
No publications were found that describe the use of (2R)-2-hydroxy-N,N-dimethylpropanamide as a starting material or intermediate in the enantioselective synthesis of more complex chiral molecules. While the principles of using chiral building blocks are well-established in organic synthesis, there is no specific evidence in the searched literature to suggest that this particular compound has been employed for this purpose.
Precursor Role in the Formation of Macrocyclic Structures and Polymer Scaffolds
The literature search did not reveal any instances of this compound being used as a monomer or precursor for the synthesis of macrocycles or polymers. There are no documented examples of its incorporation into larger cyclic or polymeric frameworks.
Contribution to the Development of Novel Organic Reaction Methodologies
There is no indication in the available scientific literature that this compound has been utilized in the development of new synthetic methods. No studies were found where this compound served as a catalyst, ligand, or a key substrate in the establishment of a novel organic reaction.
Advanced Analytical Methodologies for Complex Systems Involving 2r 2 Hydroxy N,n Dimethylpropanamide
Coupled Chromatography-Mass Spectrometry Techniques for Trace Analysis and Compound Identification in Environmental Samples
Coupled chromatography-mass spectrometry (MS) techniques are indispensable for the trace analysis of organic micropollutants in environmental samples like water and soil. The separation power of chromatography combined with the sensitivity and specificity of mass spectrometry allows for the detection of compounds at very low concentrations, often in the nanogram per liter (ng/L) to microgram per gram (µg/g) range.
For a polar and chiral compound like (2R)-2-hydroxy-N,N-dimethylpropanamide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly suitable technique. A recent study detailed a method for the trace-level quantification of structurally related amides, acrylamide (B121943) and N,N-methylene-bis-acrylamide, in sandy loam soil using LC-MS/MS. nih.gov This approach, which involved a modified QuEChERS extraction method, achieved limits of quantification (LOQ) in the low µg/g range. nih.gov Such a methodology could be adapted for this compound, providing the necessary sensitivity for environmental monitoring. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances selectivity, minimizing interference from the complex soil matrix. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, especially when operated in selected ion monitoring (SIM) mode, which improves selectivity and sensitivity. chromatographyonline.com For trace analysis of N-nitrosodimethylamine in aqueous samples, an isotope-dilution GC/MS-SIM method has been successfully developed. researchgate.net While this compound is less volatile than some compounds typically analyzed by GC, derivatization could be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
The chirality of this compound adds another layer of complexity to its analysis. Enantioselective determination is critical as different enantiomers can exhibit distinct biological activities and degradation rates. Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) has emerged as a preferred technique for the separation of chiral compounds, including amides. sigmaaldrich.com SFC offers advantages over traditional high-performance liquid chromatography (HPLC) for chiral separations, often providing higher resolution and faster analysis times. researchgate.net The use of polysaccharide-based chiral stationary phases (CSPs) is common for resolving enantiomers of amide derivatives. sigmaaldrich.com A two-dimensional liquid chromatography system coupled with tandem mass spectrometry (2D-LC-MS/MS) has also been developed for the enantioselective determination of amino acid derivatives in biological samples, a technique that could be applied to chiral amides in environmental matrices. nih.gov
The following table summarizes potential chromatographic techniques for the trace analysis of this compound in environmental samples, based on methodologies for similar compounds.
| Technique | Sample Matrix | Typical Extraction | Key Advantages | Potential Challenges |
| LC-MS/MS | Water, Soil | Solid-Phase Extraction (SPE), QuEChERS | High sensitivity and selectivity for polar compounds. | Matrix effects can suppress or enhance ion signals. |
| GC-MS | Water, Soil | Liquid-Liquid Extraction, SPE | High chromatographic resolution. | May require derivatization for polar, non-volatile compounds. |
| SFC-MS | Water, Soil | SPE | Excellent for chiral separations, fast analysis. | Less common instrumentation compared to LC and GC. |
| 2D-LC-MS/MS | Complex Matrices | SPE | High peak capacity for complex samples, enantioselective. | Complex method development and instrumentation. |
Application in Complex Mixture Deconvolution and Comprehensive Chemical Profiling
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometers, is a cornerstone of non-target screening. When coupled with chromatography, HRMS provides accurate mass measurements that can be used to determine the elemental composition of unknown compounds. lcms.cz A non-target screening approach using GC- and LC-HRMS has been employed to identify unknown pollutants in environmental samples from remote locations. nsf.gov Such an approach could be used to search for this compound and its transformation products in industrial wastewater or contaminated sites without the need for authentic analytical standards for every potential compound.
The data generated from non-target screening of complex mixtures is often convoluted, with co-eluting peaks and overlapping mass spectra. Deconvolution is the process of computationally separating these mixed signals to obtain pure spectra for individual components. Advanced software tools and algorithms are used to process the complex datasets generated by GCxGC-MS and LC-HRMS. For instance, untargeted GC-MS analysis of soil solutions has been used to create chemical profiles and identify marker compounds for different land uses. frontiersin.org
Metabolomics, the study of small molecules in a biological or environmental system, utilizes these comprehensive profiling and deconvolution techniques. nih.gov By applying metabolomics workflows to environmental samples, it is possible to create a detailed chemical profile that can reveal the presence of this compound and other related compounds, providing insights into contamination sources and biogeochemical processes.
The table below outlines the application of these advanced methodologies for the comprehensive analysis of complex systems that may contain this compound.
| Methodology | Objective | Key Techniques | Data Analysis | Expected Outcome |
| Non-Target Screening | Identification of unknown compounds, including transformation products. | LC-HRMS (TOF, Orbitrap), GC-HRMS | Mass spectral library searching, elemental composition determination. | Tentative identification of this compound and related compounds. |
| Chemical Profiling | Characterization of the overall chemical composition of a sample. | GCxGC-MS, Untargeted LC-MS | Multivariate statistics, chemometrics. | Differentiation of samples based on their chemical fingerprints. |
| Complex Mixture Deconvolution | Separation of co-eluting and spectrally overlapping compounds. | Advanced signal processing algorithms | Component detection and spectral purification. | Generation of pure mass spectra for individual compounds in a mixture. |
| Environmental Metabolomics | Understanding the biochemical state of an environmental system. | LC-HRMS, GC-MS | Pathway analysis, biomarker identification. | Identification of metabolic pathways affected by or involving this compound. |
Interdisciplinary Research Perspectives and Future Directions for 2r 2 Hydroxy N,n Dimethylpropanamide Research
Integration with Biocatalytic Processes for Enhanced Stereoselective Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds required by the pharmaceutical industry. nih.gov The integration of biocatalytic methods for the synthesis of (2R)-2-hydroxy-N,N-dimethylpropanamide and its derivatives is a promising area of research. Enzymes, operating under mild conditions, can circumvent the need for complex protection-deprotection steps and the use of toxic reagents often associated with conventional organic synthesis. mdpi.com
Research into the asymmetric synthesis of related chiral building blocks has successfully employed enzymes from the 'old yellow enzyme' (OYE) family. researchgate.net For instance, enoate reductases have been used for the asymmetric bioreduction of acrylate (B77674) derivatives to furnish (R)-configurated products with high enantiomeric excess (up to >99% ee). researchgate.net This precedent suggests that a similar enzymatic reduction of a corresponding prochiral enamide substrate could yield this compound with high stereoselectivity.
Furthermore, hydrolases such as lipases and proteases are well-established biocatalysts for the kinetic resolution of racemic mixtures. A biocatalytic approach could involve the kinetic resolution of racemic 2-hydroxy-N,N-dimethylpropanamide via enantioselective transesterification, a strategy successfully used for resolving similar compounds like 3-hydroxy-3-phenylpropanonitrile. nih.gov The use of whole-cell biocatalysts, which can contain a series of enzymes for multi-step synthesis, also presents a viable route for cost-effective and high-yield production. mdpi.comnih.gov
Table 1: Potential Biocatalytic Strategies for this compound Synthesis
| Biocatalytic Strategy | Enzyme Class | Substrate Example | Expected Outcome |
|---|---|---|---|
| Asymmetric Bioreduction | Enoate Reductase (OYE Family) | N,N-dimethyl-2-propenamide derivative | Direct synthesis of the (R)-enantiomer |
| Kinetic Resolution | Lipase, Protease | Racemic 2-hydroxy-N,N-dimethylpropanamide | Separation of enantiomers via selective acylation/hydrolysis |
Development of Novel Chiral Auxiliaries and Ligands Based on the this compound Scaffold
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a synthetic reaction. wikipedia.org The structure of this compound, featuring a defined stereocenter, a modifiable hydroxyl group, and a robust amide moiety, makes it an excellent candidate for development into a novel chiral auxiliary. Research has demonstrated that chiral amide auxiliaries can be highly effective in controlling stereoselectivity in various reactions. researchgate.netnih.gov The hydroxyl group can serve as an attachment point to a prochiral substrate, while the stereocenter directs the approach of reagents to a specific face of the molecule, thereby inducing asymmetry.
In addition to serving as a chiral auxiliary, the scaffold can be adapted for use as a chiral ligand in asymmetric catalysis. nih.gov Chiral ligands are crucial for the efficacy of metal-based catalysts in enantioselective synthesis. By chemically modifying the hydroxyl or amide groups of the this compound scaffold to include coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), new bidentate or tridentate ligands could be developed. These novel ligands could find applications in a wide range of metal-catalyzed reactions, such as asymmetric hydrogenations, C-C bond formations, and C-H activations. nih.gov The modular nature of the scaffold would allow for systematic tuning of steric and electronic properties to optimize reactivity and enantioselectivity for specific transformations.
Table 2: Potential Applications of the this compound Scaffold
| Application | Role of Scaffold | Key Structural Features | Potential Reactions |
|---|---|---|---|
| Chiral Auxiliary | Covalently and temporarily bonded to substrate | Stereocenter, -OH for attachment | Aldol reactions, Alkylation reactions, Diels-Alder reactions |
Computational Design and Prediction of Next-Generation Chiral Derivatives
Computational chemistry provides indispensable tools for accelerating the design and discovery of new molecules and for understanding complex chemical phenomena. acs.org For this compound, computational methods can guide the rational design of next-generation derivatives for use as chiral auxiliaries, ligands, or other functional molecules.
Density Functional Theory (DFT) can be employed to investigate the conformational preferences and transition state energies of reactions involving derivatives of this scaffold. nih.gov Such studies can predict the stereochemical outcomes of reactions and elucidate the origins of stereoselectivity, thereby informing the design of more effective chiral auxiliaries. researchgate.netnih.gov For instance, computational modeling can help understand the noncovalent interactions between an auxiliary and the substrate that dictate the facial selectivity of a reaction.
Molecular dynamics (MD) simulations and docking studies can be used to model the interaction of novel chiral ligands based on this scaffold with metal centers and substrates. This allows for the in-silico screening of ligand libraries to identify candidates with the most promising catalytic activity and selectivity before committing to laborious synthetic efforts. These predictive models help to understand structure-activity relationships and to optimize ligand architecture for specific catalytic applications. nih.gov
Table 3: Computational Methods in the Design of Chiral Derivatives
| Computational Method | Application Area | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Chiral Auxiliary Design | Optimized geometries, transition state analysis, relative energies of stereoisomers. researchgate.netnih.gov |
| Molecular Docking | Ligand-Metal Interaction | Preferred binding modes, interaction energies, prediction of catalyst structure. |
| Molecular Dynamics (MD) | Catalyst-Substrate Dynamics | Conformational flexibility, stability of catalyst-substrate complexes, reaction pathways. |
Environmental Fate and Advanced Detection Methodologies for Amide-Based Contaminants
The increasing use of complex organic molecules necessitates a thorough understanding of their environmental impact. diplomatacomercial.com Amide-based compounds, including derivatives of this compound, can enter the environment, where their persistence, degradation, and potential toxicity are of concern. diplomatacomercial.comieaghg.org Studies on amide herbicides indicate that soil is often the primary environmental reservoir for such compounds. nih.govresearchgate.net The environmental fate of a chiral amide like this compound would likely be governed by processes such as biodegradation (e.g., hydrolysis of the amide bond) and sorption to soil and sediment. Some degradation products may persist if they exhibit low biodegradability. ieaghg.org
The detection of such amide-based contaminants at trace levels requires sensitive and selective analytical methods. While traditional techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are used for monitoring pesticides in wastewater, more advanced methods offer significantly lower detection limits. epa.gov A high-resolution time-of-flight chemical ionization mass spectrometer (HR-ToF-CIMS) has been developed to simultaneously detect various atmospheric amines and amides at the parts-per-trillion by volume (pptv) level. copernicus.orgresearchgate.net Looking forward, novel detection platforms such as aptamer-based biosensors present a promising avenue for the real-time, on-site monitoring of emerging pollutants in environmental samples. nih.gov These advanced techniques are crucial for assessing the environmental distribution and persistence of amide-based compounds.
Table 4: Comparison of Detection Methodologies for Amide Contaminants
| Detection Method | Principle | Sensitivity | Application |
|---|---|---|---|
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. epa.gov | ppm - ppb | Wastewater analysis |
| HR-ToF-CIMS | Chemical ionization followed by high-resolution mass analysis. copernicus.orgresearchgate.net | pptv | Atmospheric monitoring |
Q & A
Q. What are the common synthetic routes for (2R)-2-hydroxy-N,N-dimethylpropanamide, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : Two primary synthetic routes are reported:
- Route 1 : Reaction of N,N-dimethylpropionamide with hydroxylating agents (e.g., hydroxylamine derivatives) under controlled pH and temperature (typically 40–60°C) to introduce the hydroxyl group .
- Route 2 : Condensation of methyl lactate with dimethylamine, catalyzed by acidic or basic agents, followed by purification via distillation or chromatography .
Enantiomeric purity is influenced by chiral catalysts (e.g., enantioselective enzymes) or kinetic resolution techniques, where the (2R)-enantiomer is selectively isolated using chiral stationary phases in HPLC .
Q. What are the key physicochemical properties of this compound that impact its reactivity in organic synthesis?
- Methodological Answer : The compound’s polarity, driven by its hydroxyl (-OH) and amide (-CON(CH₃)₂) groups, enhances solubility in polar solvents (water, ethanol) and facilitates hydrogen bonding in reactions. Its molecular weight (117.15 g/mol) and low steric hindrance allow it to act as a nucleophile in coupling reactions (e.g., amide bond formation) . Thermal stability (decomposes above 150°C) necessitates controlled heating in reactions like oxidation to avoid side products .
Q. How is this compound characterized analytically to confirm structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups, δ 4.1 ppm for hydroxyl proton) and ¹³C NMR (δ 175 ppm for carbonyl carbon) confirm structural integrity .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 118.1) verifies molecular weight .
- Chiral HPLC : Using columns like Chiralpak AD-H to resolve (2R)- and (2S)-enantiomers, ensuring ≥98% enantiomeric excess .
Advanced Research Questions
Q. What experimental strategies are employed to study the enantiomer-specific biological activity of this compound, such as enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., hydrolases) with fluorogenic substrates. For example, monitor fluorescence quenching upon binding of the (2R)-enantiomer to the active site .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses of the (2R)-enantiomer in enzyme pockets, highlighting hydrogen-bond interactions with catalytic residues .
- X-ray Crystallography : Co-crystallization of the enzyme-inhibitor complex resolves stereochemical binding preferences at atomic resolution .
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Impurity : Verify enantiomeric excess via chiral HPLC. Even 5% (2S)-contamination can alter activity profiles .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C) to ensure reproducibility .
- Cell Line Variability : Use isogenic cell models to control for genetic background effects in cytotoxicity studies .
Q. What role does this compound play in asymmetric catalysis, and how is its stereochemistry leveraged?
- Methodological Answer : The compound serves as a chiral auxiliary in:
- Kinetic Resolution : Facilitates enantioselective acyl transfer reactions. For example, in lipase-catalyzed esterification, the (2R)-configuration directs regioselectivity toward R-configured products .
- Chiral Solvent Effects : Polar reaction media enhance the compound’s ability to stabilize transition states via hydrogen bonding, improving enantioselectivity in Diels-Alder reactions .
Data Contradiction Analysis
Q. Why do some studies report high enzyme inhibition by this compound, while others observe negligible effects?
- Methodological Answer : Key variables include:
- Enzyme Source : Species-specific enzyme isoforms (e.g., human vs. bacterial) may exhibit differential binding affinities .
- Substrate Competition : High substrate concentrations in assays can mask inhibitory effects. Use Michaelis-Menten kinetics to calculate Kᵢ under varying substrate levels .
- Redox Conditions : The hydroxyl group’s susceptibility to oxidation (e.g., forming ketones) may deactivate the compound in non-inert atmospheres. Conduct reactions under nitrogen to preserve activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
